5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Physicochemical Properties Molecular Weight Structural Comparison

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS 184766-50-5) is a heterocyclic organic compound classified as a substituted pyridineethanol derivative. Its molecular structure is defined by a pyridine ring linked to an ethanol group at the 2-position and a 2-methyl-1,3-dioxolane (a cyclic acetal/ketal) moiety at the 5-position.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 184766-50-5
Cat. No. B016502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
CAS184766-50-5
Synonyms2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethanol
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CN=C(C=C2)CCO
InChIInChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3
InChIKeyFJBONGHBPVZNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS 184766-50-5): Procurement Specifications and Core Identity


5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS 184766-50-5) is a heterocyclic organic compound classified as a substituted pyridineethanol derivative [1]. Its molecular structure is defined by a pyridine ring linked to an ethanol group at the 2-position and a 2-methyl-1,3-dioxolane (a cyclic acetal/ketal) moiety at the 5-position [1]. This structural arrangement gives it a molecular formula of C11H15NO3 and a computed molecular weight of 209.24 g/mol [1]. It is primarily recognized as a synthetic intermediate useful in organic synthesis, where the dioxolane group functions as a protected carbonyl equivalent .

Risks of Substituting 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS 184766-50-5) with Simple Analogs


Direct substitution of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol with its simpler analog, 2-pyridineethanol (CAS 103-74-2), is not scientifically sound due to fundamental differences in their physicochemical and functional properties. The target compound's 2-methyl-1,3-dioxolane group is not merely an inert appendage; it is a strategic functional handle that serves as a masked carbonyl equivalent [1]. This protection strategy allows for selective transformations on the pyridineethanol core that would be impossible with the unprotected, reactive carbonyl of the parent aldehyde or ketone [1]. The addition of this group also significantly alters key molecular properties, as detailed in the quantitative evidence below [2], which can drastically affect reaction kinetics, solubility, and purification outcomes, making generic substitution a high-risk endeavor for process reproducibility.

Quantitative Differentiation: 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol vs. Key Comparators


Molecular Weight and Complexity: Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol from 2-Pyridineethanol

A direct comparison of computed physicochemical properties reveals a substantial increase in molecular weight and complexity for 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol relative to the simpler, unprotected analog 2-pyridineethanol [REFS-1, REFS-2]. This difference is a primary driver for altered solubility, chromatographic behavior, and potential for non-covalent interactions.

Physicochemical Properties Molecular Weight Structural Comparison

Hydrogen Bond Acceptor Count: Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol from 2-Pyridineethanol

The presence of the dioxolane ring in the target compound introduces two additional oxygen atoms, which serve as hydrogen bond acceptors. This is reflected in a computed doubling of the hydrogen bond acceptor count compared to the unsubstituted 2-pyridineethanol [REFS-1, REFS-2].

Solubility Hydrogen Bonding Physicochemical Properties

Functional Utility as a Protected Synthetic Intermediate: Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol from Unprotected Analogs

The 1,3-dioxolane moiety serves as a protecting group for aldehydes or ketones. While specific yield data for 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol was not found in the primary literature, class-level evidence for dioxolanes demonstrates that using a protected intermediate like this one leads to enhanced selectivity and higher yields in subsequent reactions compared to using a free aldehyde directly [1]. This is a direct consequence of the protected group's stability against nucleophiles and bases.

Protecting Group Synthetic Intermediate Chemoselectivity

Availability of Isotopically Labeled Analog: Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol from Non-Labeled Comparators

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol is the unlabeled precursor for a commercially available deuterated analog, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 (CAS 1189935-46-3) . This labeled version is explicitly designed for use as an internal standard or tracer in quantitative mass spectrometry and NMR studies, enhancing signal resolution and reducing interference [REFS-1, REFS-2].

Stable Isotope Labeling Mass Spectrometry Metabolic Studies

Optimal Use Cases for 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS 184766-50-5) in R&D and Industrial Settings


Multi-Step Synthesis of Complex Pharmaceuticals or Agrochemicals

In a multi-step synthetic sequence requiring manipulation of a pyridine scaffold, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol is the preferred intermediate. The dioxolane group protects a latent carbonyl, allowing for selective reactions (e.g., alkylation, Grignard addition) on the ethanol side chain without affecting the protected position [1]. This chemoselectivity, a class-level advantage of dioxolane-protected intermediates [1], enables higher overall yields and simplifies purification, directly justifying its procurement over an unprotected analog that would lead to complex reaction mixtures and lower productivity.

Preparation of Analytical Reference Standards and Internal Standards

This compound is a direct precursor to its deuterated analog, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 . Procuring the unlabeled compound is therefore essential for laboratories developing quantitative LC-MS/MS or NMR methods. It can be used to establish baseline chromatographic and spectral parameters (e.g., retention time, fragmentation pattern) for the labeled internal standard, ensuring accurate and precise quantification in metabolic, pharmacokinetic, or environmental studies [REFS-2, REFS-3].

Development of Novel Heterocyclic Compound Libraries

For medicinal chemistry or agrochemical discovery programs, the compound's unique structure provides a versatile scaffold for diversification. The combination of a protected carbonyl (as a dioxolane) and a free primary alcohol allows for two distinct points of chemical modification [3]. This dual functionality is a key differentiator from simpler pyridineethanol derivatives [4], enabling the rapid synthesis of structurally diverse compound libraries for high-throughput screening.

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